![molecular formula C19H15NO2S B2935262 N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide CAS No. 328271-17-6](/img/structure/B2935262.png)
N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide” is a compound that falls under the category of thiophene derivatives . Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene derivatives have been recognized as an important class of compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can be synthesized by heterocyclization of various substrates . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including “N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide”, are of great interest to medicinal chemists. They are used to develop advanced compounds with a variety of biological effects .
Antimicrobial Activity
There is significant interest in the antibacterial activities of synthesized thiophene-2-carboxamides against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli). These compounds have shown promising results in treating infections caused by these bacteria .
Analgesic and Anti-inflammatory Activity
Thiophene derivatives have been found to exhibit analgesic and anti-inflammatory properties. This makes them valuable in the development of new drugs for pain and inflammation management .
Antihypertensive Activity
Thiophene derivatives also show antihypertensive activity. They can be used in the development of drugs for the treatment of high blood pressure .
Antitumor Activity
Thiophene derivatives have been found to exhibit antitumor activity. This makes them potential candidates for the development of new anticancer drugs .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors. They help protect metals from corrosion, extending their lifespan and maintaining their structural integrity .
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors. They are used in the development of devices like organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs). These materials are key to the production of high-efficiency, low-cost display and lighting technologies .
Future Directions
Thiophene-based analogs have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c1-13-9-10-16(20-19(22)17-8-5-11-23-17)15(12-13)18(21)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXKBLSNOFGKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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